Tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate
Overview
Description
Tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate, or TB-APFBC, is an organic compound that is used in a variety of scientific research applications. It is an important reagent for organic synthesis, and has been used in a number of biochemical and physiological studies. TB-APFBC is a highly versatile compound, and has been used in a wide range of laboratory experiments, including the synthesis of other compounds, and the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Stereoselective Compounds
This compound is utilized in the synthesis of stereoselective compounds, which are crucial in the development of pharmaceuticals with specific enantiomeric purity. The process involves reactions with L-selectride in anhydrous tetrahydrofuran to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield .
Development of Chiral Molecules
Chirality is a key factor in drug research, and this compound plays a significant role in the creation of chiral molecules that can be used for drugs with better efficacy and fewer side effects .
Palladium-Catalyzed Syntheses
In the field of organic chemistry, this compound is used in palladium-catalyzed syntheses to create N-Boc-protected anilines. This is a foundational step in synthesizing complex organic molecules for various applications .
Creation of Functionalized Pyrroles
Functionalized pyrroles are important in medicinal chemistry. Tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Drug Design and Discovery
The compound’s structure allows for its use in drug design and discovery, particularly in the identification of novel therapeutic agents. Its unique chemical properties enable the creation of libraries of compounds for high-throughput screening .
Research in Neuropharmacology
Due to the presence of the piperazine ring, this compound is relevant in neuropharmacological research. Piperazine derivatives are known to interact with various neurotransmitter systems, which makes them valuable in the study of neurological disorders .
properties
IUPAC Name |
tert-butyl N-[[3-(4-acetylpiperazin-1-yl)-2-fluorophenyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3/c1-13(23)21-8-10-22(11-9-21)15-7-5-6-14(16(15)19)12-20-17(24)25-18(2,3)4/h5-7H,8-12H2,1-4H3,(H,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHSKUIHYDDXLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC(=C2F)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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